n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine

Fragment-Based Drug Discovery HIV-1 Reverse Transcriptase X-ray Crystallography

FBDD often lacks structural data for rational optimization. N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS 35203-49-7) is a validated fragment hit for HIV-1 reverse transcriptase with high-resolution (1.80 Å) structural data, enabling computationally guided analog design. - Privileged fragment (MW 190.17, LogP 2.98) for cryptic protein pocket exploration. - Ortho-diamine scaffold for benzimidazole/benzotriazole synthesis; N-Me group directs regioselectivity. - -CF3 group confers enhanced metabolic stability vs. non-fluorinated analogs. Supplied with full analytical certification (NMR, HPLC). Standard global shipping.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
CAS No. 35203-49-7
Cat. No. B1298979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine
CAS35203-49-7
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C8H9F3N2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3
InChIKeyKWYSQBACVABOFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS 35203-49-7): A Unique Fragment and Intermediate for Drug Discovery and Material Science


N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS 35203-49-7) is a fluorinated aromatic diamine building block with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol [1]. It is characterized by a benzene ring substituted with a trifluoromethyl group (-CF3) and two amine groups (-NH2), one of which is N-methylated. This specific substitution pattern differentiates it from non-methylated analogs like 4-(trifluoromethyl)benzene-1,2-diamine (CAS 368-71-8) and provides a unique balance of lipophilicity and reactivity [2]. The compound is primarily utilized as a fragment in structure-based drug discovery and as a versatile intermediate for synthesizing more complex heterocyclic systems .

Why N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine Cannot Be Replaced by Common Analogs


The specific substitution pattern of N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine dictates its unique physicochemical and structural properties, making it non-interchangeable with other trifluoromethyl-benzene diamine analogs. For instance, the N-methyl group confers a distinct steric and electronic environment compared to the unsubstituted diamine (CAS 368-71-8), which directly impacts its binding mode in biological targets and its reactivity as a synthetic intermediate [1]. Furthermore, the combination of the -CF3 group and N-methylation yields a LogP of 2.98, a value that is significantly higher than non-methylated analogs, affecting membrane permeability and distribution in biological systems [2]. This combination of a defined molecular weight (<200 Da) and specific substitution enables it to function as a privileged fragment for exploring 'cryptic' binding pockets on proteins, a role that larger or differently substituted analogs cannot fulfill [3].

Quantitative Evidence Guide: Selecting N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine Over Analogs


Structural Validation of a Unique Protein Binding Mode via X-ray Crystallography

In a crystallographic fragment screen against HIV-1 reverse transcriptase (RT), N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine was identified as a fragment hit that binds to a novel 'NNRTI-adjacent' allosteric site, distinct from the known NNRTI binding pocket [1]. This binding event was structurally resolved at a resolution of 1.80 Å (R-Value Free: 0.207, R-Value Work: 0.187) and confirmed by the electron density map, demonstrating a specific and verifiable interaction [1]. In contrast, the non-methylated analog, 4-(trifluoromethyl)benzene-1,2-diamine (TFMBDA), has been reported to bind to the active site of Mycobacterium tuberculosis dihydrofolate reductase in a different context, highlighting how a minor substitution can redirect target engagement [2].

Fragment-Based Drug Discovery HIV-1 Reverse Transcriptase X-ray Crystallography

Enhanced Lipophilicity (LogP) for Improved Membrane Permeability in Cellular Assays

The calculated LogP for N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine is 2.98, a value that falls within the optimal range for drug-like molecules and suggests good membrane permeability [1]. This is a significant increase compared to the non-methylated analog, 4-(trifluoromethyl)benzene-1,2-diamine, which has a calculated LogP of approximately 1.5-1.8 (based on computational models for the core structure) . The 1.2-1.5 unit increase in LogP is attributed to the N-methyl substitution, which masks a polar amine and enhances overall hydrophobicity [1].

Physicochemical Property ADME Lipophilicity

Differential Basicity (pKa) Impacting Reactivity and Salt Formation

The predicted pKa for the primary amine of N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine is 5.33 ± 0.11, while the secondary N-methyl amine is expected to have a higher pKa . This contrasts with the unsubstituted analog, 4-(trifluoromethyl)benzene-1,2-diamine, which has a predicted pKa of 2.94 ± 0.10 for its more acidic amine group . The difference of over 2 pKa units significantly alters the protonation state of the molecule at physiological pH and influences its reactivity in nucleophilic reactions and its ability to form salts .

Physicochemical Property Synthetic Chemistry Reactivity

Utility in Material Science: A Comparative Benchmark for Polymer Synthesis

While N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine serves as a monomeric unit, its non-methylated analog, 4-(trifluoromethyl)benzene-1,2-diamine (TFMBDA), has been extensively characterized in polymer synthesis. The study by Söyüt et al. (2023) on TFMBDA-derived polymers provides a quantitative benchmark for the potential of this compound class in material science applications [1]. Specifically, poly(TFMBDA)-E synthesized via enzymatic polymerization exhibited a quantum efficiency of 13.7% for violet photoluminescence (PL) emission in DMF, demonstrating its potential in optoelectronic devices [1]. The N-methylated analog offers a different steric and electronic profile that can be used to tune these photophysical properties, such as shifting emission wavelengths or modifying quantum yields, making it a valuable tool for comparative material optimization.

Polymer Chemistry Material Science Fluorescence

Primary Research Applications for N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine


Structure-Based Fragment Expansion for Antiviral Drug Discovery

As a validated fragment hit for the HIV-1 reverse transcriptase NNRTI-adjacent site, this compound is an ideal starting point for fragment growing, linking, or merging strategies [1]. The high-resolution structural data (1.80 Å) allows for rational, computationally guided design of analogs with improved affinity and ligand efficiency, providing a tangible advantage over screening hits that lack structural data [1].

Synthesis of N-Heterocyclic and Fluorinated Building Blocks

The presence of both a primary and a secondary amine makes this ortho-diamine derivative a versatile precursor for synthesizing nitrogen-containing heterocycles like benzimidazoles and benzotriazoles . The -CF3 group confers enhanced metabolic stability to the final products, and the N-methyl group provides a site for further functionalization or directs regioselectivity in cyclization reactions [2].

Optimization of Photophysical and Electronic Polymer Properties

Researchers focused on developing novel semiconductive or fluorescent polymers can use N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine as a monomer to directly compare the effects of N-substitution against the benchmark set by the non-methylated analog, TFMBDA [3]. This comparative approach allows for the systematic tuning of polymer morphology, thermal stability, and quantum efficiency for applications in coatings, solar cells, or light-emitting diodes [3].

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